molecular formula C11H25N B14369162 5,7,7-Trimethyloctan-1-amine CAS No. 93954-01-9

5,7,7-Trimethyloctan-1-amine

Cat. No.: B14369162
CAS No.: 93954-01-9
M. Wt: 171.32 g/mol
InChI Key: WCQDPOQTHZAXTI-UHFFFAOYSA-N
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Description

5,7,7-Trimethyloctan-1-amine: is an organic compound belonging to the class of amines It is characterized by a long carbon chain with three methyl groups attached at the 5th and 7th positions, and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,7-Trimethyloctan-1-amine can be achieved through several methods:

    Reductive Amination: This involves the reaction of 5,7,7-Trimethyloctanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Amines: Another method involves the alkylation of a primary amine with 5,7,7-Trimethyloctyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7,7-Trimethyloctan-1-amine undergoes several types of chemical reactions:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products Formed

    Oxidation: Nitroso, nitro, and nitrile derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

5,7,7-Trimethyloctan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7,7-Trimethyloctan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 5,7,7-Trimethyloctan-2-amine
  • 5,7,7-Trimethyloctan-3-amine
  • 5,7,7-Trimethyloctan-4-amine

Uniqueness

5,7,7-Trimethyloctan-1-amine is unique due to the position of the amine group at the 1st carbon, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers.

Properties

CAS No.

93954-01-9

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

5,7,7-trimethyloctan-1-amine

InChI

InChI=1S/C11H25N/c1-10(7-5-6-8-12)9-11(2,3)4/h10H,5-9,12H2,1-4H3

InChI Key

WCQDPOQTHZAXTI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN)CC(C)(C)C

Origin of Product

United States

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